2,5,9-Trimethyldeca-3,8-diene-2,5-diol

Description

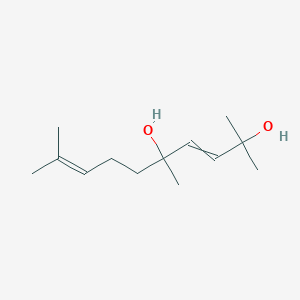

Structure

2D Structure

3D Structure

Properties

CAS No. |

89929-60-2 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2,5,9-trimethyldeca-3,8-diene-2,5-diol |

InChI |

InChI=1S/C13H24O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,9-10,14-15H,6,8H2,1-5H3 |

InChI Key |

AXNDBRFJZMEECR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=CC(C)(C)O)O)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,5,9 Trimethyldeca 3,8 Diene 2,5 Diol and Diene Diol Precursors

Detailed Reaction Pathway Elucidation for Diene-Diol Formation

Specific, elucidated reaction pathways for the synthesis of 2,5,9-trimethyldeca-3,8-diene-2,5-diol are not detailed in published research. Generally, the formation of such unsaturated diols could be hypothesized to occur through several synthetic routes, such as the coupling of smaller unsaturated fragments or the functionalization of a larger hydrocarbon skeleton. For instance, a plausible pathway could involve the nucleophilic addition of organometallic reagents to a diketone or an epoxy-alkene precursor. However, without experimental studies, any proposed pathway remains purely speculative.

Transition State Analysis in Stereoselective Diene-Diol Transformations

There is no available literature containing transition state analysis for stereoselective transformations involving this compound. Such analyses are crucial for understanding how the spatial arrangement of atoms during a reaction influences the stereochemical outcome of the product. Typically, these studies involve high-level computational chemistry or sophisticated kinetic experiments, neither of which has been reported for this specific compound. In general stereoselective synthesis, controlling the transition state energy and geometry is key to achieving high enantiomeric or diastereomeric excess.

Origins of Regioselectivity and Stereoselectivity in Diene-Diol Forming Reactions

The specific factors governing the regioselectivity and stereoselectivity in reactions that could form this compound have not been investigated. For related molecules, selectivity often arises from a combination of steric hindrance, electronic effects, and the influence of chiral catalysts or auxiliaries. For example, in the synthesis of other complex diols, the facial selectivity of a nucleophilic attack on a prochiral center is often directed by the steric bulk of substituents or the coordinating effects of a catalyst. researchgate.net Without dedicated studies, the application of these principles to this compound is inferential.

Role of Chiral Catalysts and Ligands in Enantioselective Mechanisms

The table below summarizes common chiral ligand families and the types of reactions they catalyze, which could hypothetically be applied to the synthesis of chiral diene-diols.

| Catalyst/Ligand Family | Typical Reactions Catalyzed | Potential Application |

| BINOL Derivatives | Allylboration of ketones, Conjugate additions | Enantioselective formation of hydroxyl stereocenters |

| Chiral Diene-Rh(I) Complexes | 1,4-Addition and 1,2-Addition Reactions | Asymmetric carbon-carbon bond formation |

| Pybox-Scandium Complexes | Friedel-Crafts alkylations, Cycloadditions | Catalyzing bond formations to construct the carbon backbone |

| Oxazaborolidines | Diels-Alder reactions, Ketone reductions | Stereocontrolled reduction or cycloaddition steps |

This table represents general applications and does not reflect documented use for the synthesis of this compound.

Computational Studies on Reaction Mechanisms and Selectivity (e.g., Density Functional Theory Calculations)

No computational studies, such as those using Density Functional Theory (DFT), have been published for the reaction mechanisms leading to or involving this compound. DFT calculations are a powerful tool for modeling reaction pathways, calculating the energies of transition states, and predicting the most likely stereochemical and regiochemical outcomes. Such theoretical investigations provide insights that are complementary to experimental results. The absence of these studies for this compound means that a deep, quantitative understanding of its reactivity and formation remains undeveloped.

Advanced Stereochemical Analysis of 2,5,9 Trimethyldeca 3,8 Diene 2,5 Diol

Methodologies for Absolute and Relative Stereoconfiguration Assignment

The unambiguous determination of the absolute and relative stereoconfiguration of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol, which contains multiple stereocenters, is a fundamental challenge. A combination of chemical and spectroscopic methods is typically employed to assign the spatial arrangement of its substituents.

One common approach involves the formation of diastereomeric derivatives. By reacting the diol with a chiral derivatizing agent of known absolute configuration, a mixture of diastereomers is produced. These diastereomers possess distinct physical properties, allowing for their separation and analysis. Subsequent spectroscopic analysis, often in conjunction with computational modeling, can then be used to deduce the absolute configuration of the original diol.

For determining relative stereochemistry, various NMR-based techniques are powerful tools. For instance, J-based configuration analysis can elucidate the relative arrangement of substituents. In acyclic systems like this compound, the magnitude of three-bond proton-proton coupling constants (³JHH) can be indicative of the dihedral angle between the coupled protons, providing insight into the relative stereochemistry.

Chiral Separation Techniques for Diene-Diols and Intermediates (e.g., Chiral High-Performance Liquid Chromatography)

The separation of the different stereoisomers of this compound is essential for studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers and diastereomers of diols and their synthetic intermediates. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte. This differential interaction leads to different retention times, enabling their separation. The choice of the CSP is critical and often depends on the specific structure of the diol. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective in separating a wide range of chiral compounds, including diols. dergipark.org.tr

The development of a successful chiral HPLC method involves optimizing several parameters, including the mobile phase composition, flow rate, and column temperature. For diene-diols, a normal-phase or reversed-phase elution mode might be employed, with the mobile phase typically consisting of a mixture of a nonpolar solvent (like hexane) and a more polar modifier (such as isopropanol (B130326) or ethanol).

Table 1: Illustrative Chiral HPLC Separation Parameters for Diastereomers of this compound

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

This table presents a hypothetical set of parameters for the chiral separation of this compound diastereomers, based on common practices for similar compounds.

Spectroscopic Techniques for Stereochemical Elucidation (e.g., Advanced Nuclear Magnetic Resonance, Nuclear Overhauser Effect Spectroscopy)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed stereochemical elucidation of this compound. High-field NMR provides the necessary resolution to distinguish between the signals of the different diastereomers.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the various nuclei. More advanced two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity within the molecule.

For determining the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. NOESY experiments detect through-space interactions between protons that are in close proximity. The presence or absence of NOE cross-peaks between specific protons can provide definitive evidence for their relative spatial arrangement. For an acyclic molecule like this compound, NOESY can help to determine the preferred conformation around the single bonds and thus the relative disposition of the stereocenters.

Table 2: Hypothetical ¹H NMR Chemical Shifts and NOESY Correlations for a Diastereomer of this compound

| Proton | Chemical Shift (ppm) | Key NOESY Correlations |

| H-3 | 5.45 | H-4, CH₃-2 |

| H-4 | 5.60 | H-3 |

| H-8 | 5.10 | H-7, CH₃-9 |

| H-9 | 5.15 | H-8 |

| OH-2 | 2.50 | CH₃-2 |

| OH-5 | 2.80 | H-6 |

This table provides an illustrative example of NMR data that could be used for the stereochemical analysis of this compound.

Conformational Analysis and Stereoelectronic Effects in Branched Diene-Diols

The stability of different conformers is influenced by a combination of steric and stereoelectronic effects. Steric hindrance between bulky substituents will disfavor certain conformations. For example, conformations where the methyl groups are eclipsed would be energetically unfavorable.

Stereoelectronic effects, which involve the interaction of orbitals, also play a crucial role. wikipedia.org In diene-diols, hyperconjugative interactions between filled bonding orbitals and empty anti-bonding orbitals can stabilize certain conformations. For instance, the alignment of a C-H or C-C sigma bond with a pi-antibonding orbital of a double bond can lead to stabilization. The presence of hydroxyl groups can also lead to intramolecular hydrogen bonding, which can significantly influence the conformational landscape by locking the molecule into a more rigid structure. Computational chemistry methods are often employed to model the potential energy surface of the molecule and predict the most stable conformations.

Theoretical and Computational Chemistry Applied to 2,5,9 Trimethyldeca 3,8 Diene 2,5 Diol Systems

Quantum Chemical Calculations for Elucidating Structural and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule from first principles. nih.gov Methods such as Density Functional Theory (DFT) are widely used to obtain optimized molecular geometries, electronic structures, and other key physicochemical parameters. researchgate.net For 2,5,9-Trimethyldeca-3,8-diene-2,5-diol, these calculations can elucidate bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

The electronic properties, which govern the molecule's reactivity, can be described through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net Furthermore, the calculation of the molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Illustrative Data: The following table presents hypothetical optimized geometric parameters for a stable conformer of this compound, as would be calculated using a DFT method like B3LYP/6-31G(d).

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C3=C4 | 1.34 Å |

| Bond Length | C8=C9 | 1.35 Å |

| Bond Length | C2-O1 | 1.43 Å |

| Bond Length | C5-O2 | 1.44 Å |

| Bond Angle | C2-C3-C4 | 123.5° |

| Bond Angle | C7-C8-C9 | 125.0° |

| Dihedral Angle | H-C3-C4-C5 | 180.0° |

| Dihedral Angle | C6-C5-O2-H | 60.5° |

| HOMO Energy | - | -6.2 eV |

| LUMO Energy | - | 0.5 eV |

| HOMO-LUMO Gap | - | 6.7 eV |

Note: The data in this table is for illustrative purposes only and represents typical values that could be obtained from quantum chemical calculations. It is not based on published experimental or computational results for this specific molecule.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting how a molecule will behave in a chemical reaction. grnjournal.usgrnjournal.us By mapping the potential energy surface, chemists can identify transition states and calculate activation energies for various reaction pathways, thereby predicting the most likely products and understanding the selectivity of a reaction. nih.gov

For this compound, several reactive sites are present: two carbon-carbon double bonds and two hydroxyl groups. Computational models can predict the outcomes of reactions such as:

Electrophilic Addition: The C=C double bonds are susceptible to attack by electrophiles. DFT-based reactivity indices can predict which double bond is more reactive and whether the reaction will favor one carbon atom over the other (regioselectivity). mdpi.com

Oxidation: The tertiary hydroxyl groups can be oxidized. The computational modeling of reaction pathways can help in designing selective oxidation conditions.

Cyclization: The presence of multiple functional groups allows for the possibility of intramolecular cyclization. Theoretical calculations can predict the feasibility and stereoselectivity of such reactions, which are common in terpene chemistry. researchgate.net

Illustrative Data: The table below shows a hypothetical comparison of calculated activation energies for competing reaction pathways, demonstrating how computational modeling can predict selectivity.

| Reaction Pathway | Reactive Site | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Protonation at C4 | C3=C4 double bond | 15.2 | Kinetically favored |

| Protonation at C8 | C8=C9 double bond | 18.5 | Kinetically disfavored |

| Epoxidation of C3=C4 | C3=C4 double bond | 22.1 | Thermodynamically stable product |

| Epoxidation of C8=C9 | C8=C9 double bond | 21.8 | Most likely product under thermodynamic control |

Note: The data in this table is for illustrative purposes only and represents typical values that could be obtained from computational modeling. It is not based on published experimental or computational results for this specific molecule.

Simulation of Spectroscopic Signatures for Conformationally Flexible Diene-Diols

The simulation of spectra (e.g., NMR, IR) is a vital application of computational chemistry that aids in structure elucidation. bluelaze.comnsf.gov For conformationally flexible molecules like acyclic diene-diols, the observed spectrum is a population-weighted average of the spectra of all contributing conformers. nih.gov

The computational process involves:

A thorough conformational search to identify all low-energy minima.

Geometry optimization and frequency calculation for each conformer.

Calculation of spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) for each optimized conformer.

Averaging these properties based on their Boltzmann population distribution at a given temperature.

This approach allows for a direct comparison between a calculated spectrum and an experimental one, which can be crucial for confirming the structure or assigning the relative configuration of stereocenters. sns.it

Illustrative Data: This table provides a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts, illustrating the utility of spectroscopic simulation.

| Carbon Atom | Calculated Chemical Shift (ppm) (Boltzmann Averaged) | "Experimental" Chemical Shift (ppm) |

| C2 | 72.5 | 71.9 |

| C3 | 125.8 | 125.2 |

| C4 | 135.4 | 134.8 |

| C5 | 74.1 | 73.5 |

| C8 | 123.2 | 122.6 |

| C9 | 133.9 | 133.1 |

Note: The data in this table is for illustrative purposes only. The "Experimental" values are hypothetical and provided for the sake of comparison.

Conformational Landscape Exploration and Energy Minima Identification

Due to the presence of multiple single bonds, this compound possesses significant conformational freedom. Understanding its behavior requires a detailed exploration of its conformational landscape to identify the stable, low-energy structures (energy minima) it is likely to adopt. nih.gov

Computational methods for conformational analysis include:

Systematic Searches: Rotating bonds by a fixed increment to generate all possible conformations. This is computationally expensive but thorough.

Stochastic Searches (e.g., Monte Carlo): Randomly sampling conformational space to find low-energy regions.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to explore different conformations and their relative stabilities.

Illustrative Data: The following table presents hypothetical relative energies for a few low-energy conformers of this compound.

| Conformer ID | Description | Relative Energy (kcal/mol) | Predicted Boltzmann Population at 298 K (%) |

| Conf-1 | Extended chain, anti-periplanar | 0.00 | 45.2 |

| Conf-2 | Gauche interaction at C4-C5 | 0.55 | 25.1 |

| Conf-3 | Intramolecular H-bond O1-H...O2 | 1.10 | 12.0 |

| Conf-4 | Folded chain | 2.50 | 2.5 |

Note: The data in this table is for illustrative purposes only and is not based on published experimental or computational results for this specific molecule.

Q & A

Q. How can the stereochemistry of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol be characterized experimentally?

- Methodological Answer : Stereochemical determination requires a combination of techniques:

- NMR Spectroscopy : Analyze coupling constants and NOE (Nuclear Overhauser Effect) correlations to infer spatial arrangements of methyl and hydroxyl groups. For example, vicinal coupling constants (J values) in -NMR can differentiate between cis and trans diene configurations .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly if the compound crystallizes effectively. This method is critical for validating computational stereochemical predictions .

- Computational Modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data for stereochemical validation .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHO) via exact mass measurement. Fragmentation patterns can also validate functional groups like diols and dienes .

- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) stretches (~3200–3600 cm) and conjugated diene C=C stretches (~1600 cm) .

- -NMR : Assign carbons adjacent to hydroxyls (δ 60–80 ppm) and methyl branches (δ 15–25 ppm) .

Q. What challenges arise when isolating this compound from natural sources?

- Methodological Answer :

- Extraction Complexity : Use gradient solvent systems (e.g., hexane/ethyl acetate) to separate polar diols from nonpolar contaminants.

- Purification : Employ reverse-phase HPLC with a C18 column and UV detection (λ ~210 nm for dienes). Co-elution with structurally similar terpenoids may require advanced techniques like centrifugal partition chromatography .

Advanced Research Questions

Q. What synthetic strategies optimize enantiomeric purity in this compound synthesis?

- Methodological Answer :

- Chiral Catalysis : Use Sharpless asymmetric dihydroxylation to install hydroxyl groups with >90% enantiomeric excess (ee). For example, AD-mix-β with (DHQD)-PHAL ligands can bias diene oxidation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer of a racemic diol intermediate, enabling kinetic separation .

Q. How does stereochemistry influence the compound’s bioactivity in cancer cell models?

- Methodological Answer :

- Cell-Based Assays : Compare enantiomers in cytotoxicity assays (e.g., NCI-H460 lung cancer cells). For instance, the (2R,5S) configuration may show 50% inhibition at 50 µM, while the (2S,5R) isomer is inactive .

- Molecular Docking : Simulate interactions with targets like EGFR or SRC kinases. The (2R,5S) enantiomer may form hydrogen bonds with catalytic residues (affinity: −9.1 kcal/mol), unlike its mirror image .

Q. What in silico methods predict the compound’s interactions with lipid biosynthesis enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding to squalene epoxidase or lanosterol synthase. Use AMBER or GROMACS to assess stability of diol-enzyme complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., methyl branching) with inhibitory potency. For example, logP values >1.5 may enhance membrane permeability but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.